molecular formula C12H19ClN2O2 B12278013 1-N-CBZ-butane-1,3-diamine-HCl

1-N-CBZ-butane-1,3-diamine-HCl

Cat. No.: B12278013
M. Wt: 258.74 g/mol
InChI Key: VSJWYSLVCGALQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is a derivative of butane-1,3-diamine, where one of the amine groups is protected by a carbobenzyloxy (CBZ) group. The hydrochloride salt form enhances its solubility in water, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-CBZ-butane-1,3-diamine-HCl typically involves the protection of butane-1,3-diamine with a CBZ group. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-N-CBZ-butane-1,3-diamine-HCl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-N-CBZ-butane-1,3-diamine-HCl has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-N-CBZ-butane-1,3-diamine-HCl primarily involves its role as a protected diamine. The CBZ group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free diamine can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-N-CBZ-butane-1,3-diamine-HCl is unique due to its specific CBZ protection, which offers stability and selectivity in synthetic applications. The hydrochloride salt form also enhances its solubility, making it more versatile in various chemical and biological contexts .

Properties

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.74 g/mol

IUPAC Name

benzyl 2,4-diaminopentanoate;hydrochloride

InChI

InChI=1S/C12H18N2O2.ClH/c1-9(13)7-11(14)12(15)16-8-10-5-3-2-4-6-10;/h2-6,9,11H,7-8,13-14H2,1H3;1H

InChI Key

VSJWYSLVCGALQQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(=O)OCC1=CC=CC=C1)N)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.